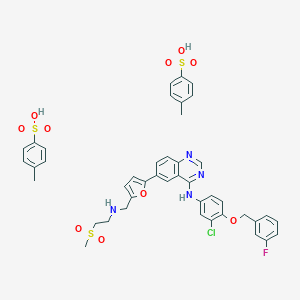

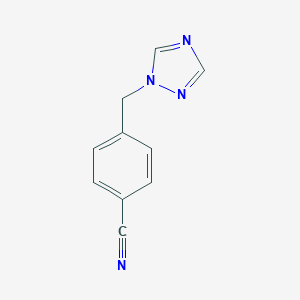

4-(1H-1,2,4-トリアゾール-1-イルメチル)ベンゾニトリル

概要

説明

4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a chemical compound with the molecular formula C10H8N4 . It has a molecular weight of 184.2 . This compound is used as an intermediate in the synthesis of Letrozole, an antineoplastic .

Synthesis Analysis

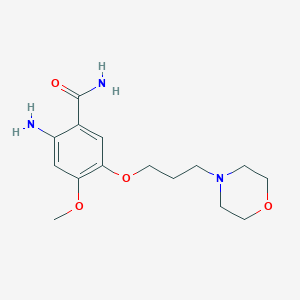

The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile involves the use of α-bromo-4-tolunitrile with the sodium salt of 1H-1,2,4-triazole in the presence of dimethylformamide . Another synthesis method involves the creation of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .Molecular Structure Analysis

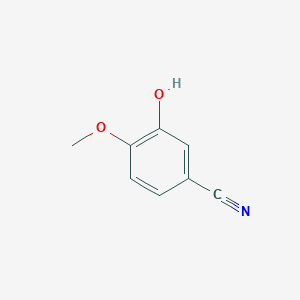

The InChI code for 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is 1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis

4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a solid at room temperature . It has a predicted density of 1.19±0.1 g/cm3 . The compound has a melting point of 69°C and a predicted boiling point of 412.1±55.0°C .科学的研究の応用

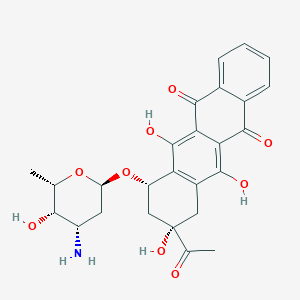

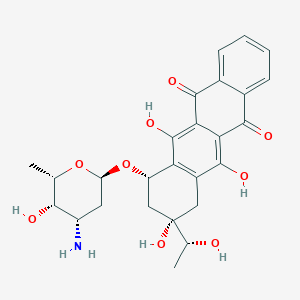

抗腫瘍剤合成

4-(1H-1,2,4-トリアゾール-1-イルメチル)ベンゾニトリルの主要な用途の1つは、レトロゾールの合成における中間体としてです。レトロゾールは、特に乳がんの治療に使用される抗腫瘍剤です .

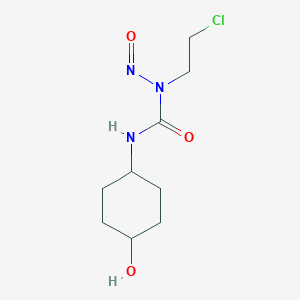

抗菌活性

4-(1H-1,2,4-トリアゾール-1-イルメチル)ベンゾニトリルについて直接言及されていませんが、関連するトリアゾール化合物は抗菌性について研究されています。 他のトリアゾールとの構造的類似性を考えると、この化合物は同様の活性についても調べられる可能性があります .

化学研究開発

この化合物は、サーモフィッシャーサイエンティフィックやミリポアシグマなどの科学研究用品会社から購入できます。これは、さまざまな化学研究開発活動で使用されていることを示しています .

参照資料

Safety and Hazards

特性

IUPAC Name |

4-(1,2,4-triazol-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLYWHSJALKYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112809-25-3 | |

| Record name | 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112809-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Selecting the appropriate solvent is crucial for efficiently separating 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile and 4-chloromethylbenzonitrile through crystallization. The research paper highlights that ethyl acetate, isopropyl ether, and tetrachloromethane are suitable solvents based on their separation factors []. These solvents exhibited different solubility profiles for the two compounds, allowing for their separation based on solubility differences during crystallization. This meticulous solvent selection is essential for achieving high purity levels of both compounds for research and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-De[2-(methylsulfonyl)ethyl] Lapatinib](/img/structure/B193487.png)